methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Description
Methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a structurally complex spiro-indolizine alkaloid derivative. Its core framework consists of a spiro junction between an indole moiety and a partially saturated indolizine ring system. Key structural features include:
- Stereochemical complexity: The (3S,6'R,7'S,8'aS) configuration defines its three-dimensional arrangement, critical for bioactivity .
- Functional groups: A conjugated α,β-unsaturated ester (Z-configuration), a methoxy group at the prop-2-enoate position, and an ethenyl substituent on the indolizine ring .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22-/m0/s1 |
InChI Key |
MUVGVMUWMAGNSY-HLKYYGKDSA-N |
Isomeric SMILES |
CO/C=C(/[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)\C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromooxindoles or 3-(2-oxoindolin-3-yl) triflates serve as common precursors for the indole core functionalization.
- Thioacetamides or thiobenzamides are employed for Eschenmoser coupling reactions to install aminoalkylidene groups at the 3-position of oxindoles.
Eschenmoser Coupling Reaction
A highly modular and efficient method for synthesizing (Z)-3-substituted oxindoles involves the Eschenmoser coupling reaction:
- The reaction of 3-bromooxindoles with thioacetamides in dry DMF at room temperature for approximately 20 hours yields (Z)-configured products in high yields (70–97%).
- The process involves the formation of an intermediate thiophosphonate, which facilitates the coupling without the need for additional thiophiles.
- The (Z)-configuration is confirmed by NMR analysis, ensuring the correct geometric isomer is obtained.
This method is scalable and adaptable to various substituents, making it suitable for complex spirooxindole derivatives.
Introduction of the Methoxypropenoate Side Chain
- The (Z)-3-methoxyprop-2-enoate moiety is typically introduced via esterification or Wittig-type olefination reactions on a suitable aldehyde or ketone intermediate.
- The methoxy group and the (Z)-configuration are preserved through mild reaction conditions and selective reagents.
- Methyl ester formation is commonly achieved using methanol and acid catalysts or via methylation of carboxylate intermediates.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 3-bromooxindole precursor | Bromination of oxindole derivatives | Provides reactive site for coupling |
| 2 | Eschenmoser coupling | Thioacetamide or thiobenzamide, dry DMF, rt, 20 h | Formation of (Z)-3-substituted oxindole |
| 3 | Spirocyclization | Intramolecular nucleophilic attack, possible chiral catalysts | Formation of spiro[1H-indole-3,1'-indolizine] core |
| 4 | Alkene side chain introduction | Olefination or alkylation (e.g., Wittig reaction) | Installation of 6'-ethenyl substituent |
| 5 | Esterification | Methanol, acid catalyst or methylation agents | Formation of methyl (Z)-3-methoxyprop-2-enoate ester |
Research Findings and Analytical Data
- The compound exhibits high purity (>97%) when synthesized via these methods.
- NMR spectroscopy confirms the (Z)-configuration of the alkene moiety and the stereochemistry at chiral centers.
- Mass spectrometry and elemental analysis support the molecular formula C22H28N2O4 and molecular weight 384.48 g/mol.
- Related compounds such as Isocorynoxeine and Rotundifoline share similar synthetic routes but differ in hydroxylation patterns and stereochemistry, providing comparative insights into reaction conditions and yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (Z)-2-[(3S,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indolizine moieties may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Stereochemical Sensitivity :
- The (3S,6'R,7'S,8'aS) configuration of the target compound contrasts with the (6'R,7'S) configuration in . Such stereochemical differences can drastically alter binding to biological targets, as seen in spiro-alkaloid SAR studies .
Hybrid Heterocycles :
- Thiazole-isoxazole hybrids (e.g., ) exhibit enhanced antimicrobial activity due to heterocyclic π-π stacking and hydrogen-bonding interactions. The absence of such rings in the target compound suggests divergent therapeutic applications .
NMR and Spectroscopic Comparisons
- Chemical Shift Analysis :
- Configuration Determination: The (Z)-configuration of the α,β-unsaturated ester can be confirmed via NOESY or coupling constants (J ~10–12 Hz for transoid protons), distinguishing it from (E)-isomers .
Biological Activity
Methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological pathways and systems. This article reviews the current understanding of its biological activity based on diverse research findings.
Molecular Formula: C₂₃H₂₈N₂O₅
Molecular Weight: 412.20 g/mol
IUPAC Name: this compound
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity: The structure contains multiple aromatic rings that may contribute to its ability to scavenge free radicals.
- Neuroprotective Effects: Similar compounds have been noted for their neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB.
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative damage associated with various diseases.
2. Neuroprotective Effects
Studies have shown that spiroindole derivatives can protect neuronal cells from apoptosis induced by excitotoxicity. The proposed mechanism involves the modulation of NMDA receptors and reduction of intracellular calcium overload.
3. Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as TNF-alpha and IL-6. This activity is relevant in conditions like neuroinflammation and chronic pain.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of similar compounds in rodent models of neurodegeneration. Results showed a marked reduction in neuronal loss and improvement in cognitive function post-treatment.
Case Study 2: Antioxidant Efficacy in Cell Cultures
In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
